molecular formula C12H12F3IO B12625543 1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene CAS No. 920334-25-4

1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene

Cat. No.: B12625543
CAS No.: 920334-25-4
M. Wt: 356.12 g/mol
InChI Key: OJNXXYVSHBCVQV-UHFFFAOYSA-N
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Description

1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of iodine, trifluoromethyl, and pent-4-en-1-yloxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative that contains a trifluoromethyl group.

    Etherification: The pent-4-en-1-yloxy group is introduced via an etherification reaction, where the benzene derivative reacts with pent-4-en-1-ol in the presence of a base such as potassium carbonate (K2CO3).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).

    Oxidation: The compound can undergo oxidation reactions, particularly at the pent-4-en-1-yloxy group, using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4), targeting the double bond in the pent-4-en-1-yloxy group.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. The molecular targets and pathways involved are determined by the nature of the reactions it undergoes .

Comparison with Similar Compounds

1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene can be compared with similar compounds such as:

    1-Iodo-2-[(2-methylallyl)oxy]benzene: Similar in structure but with a different alkyl group.

    4-Iodobenzotrifluoride: Contains an iodine and trifluoromethyl group but lacks the ether linkage.

    4-Iododiphenyl ether: Contains an iodine and phenoxy group, differing in the substituents on the benzene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity .

Properties

CAS No.

920334-25-4

Molecular Formula

C12H12F3IO

Molecular Weight

356.12 g/mol

IUPAC Name

1-iodo-2-pent-4-enoxy-4-(trifluoromethyl)benzene

InChI

InChI=1S/C12H12F3IO/c1-2-3-4-7-17-11-8-9(12(13,14)15)5-6-10(11)16/h2,5-6,8H,1,3-4,7H2

InChI Key

OJNXXYVSHBCVQV-UHFFFAOYSA-N

Canonical SMILES

C=CCCCOC1=C(C=CC(=C1)C(F)(F)F)I

Origin of Product

United States

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